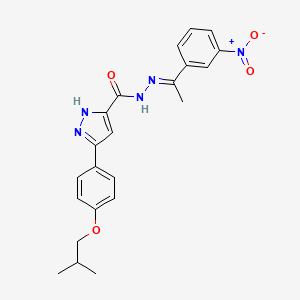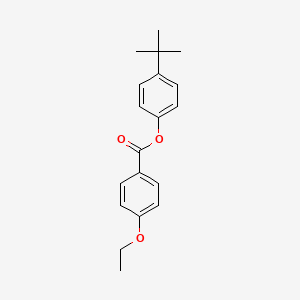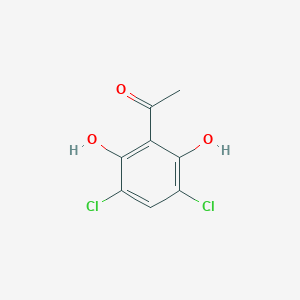![molecular formula C22H20Cl3N3OS B12006399 2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12006399.png)
2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-ACETAMIDE is a complex organic compound that features a naphthalene ring, a trichloroethyl group, and a thiourea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Introduction of the Trichloroethyl Group: This can be achieved through halogenation reactions, where trichloroacetyl chloride might be used.
Formation of the Thiourea Moiety: This step involves the reaction of an amine with isothiocyanate to form the thiourea group.
Final Coupling: The final step would involve coupling the naphthalene derivative with the trichloroethyl-thiourea intermediate under suitable conditions, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring or the thiourea moiety.
Reduction: Reduction reactions could target the trichloroethyl group, potentially converting it to a less chlorinated derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce less chlorinated derivatives.
科学研究应用
Chemistry
Catalysis: The compound could be explored as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.
Biochemical Research: Used as a probe to study specific biochemical pathways or molecular interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: As a monomer or additive in the synthesis of specialized polymers.
作用机制
The mechanism of action of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-ACETAMIDE would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The trichloroethyl group could be involved in covalent binding to target proteins, while the thiourea moiety might interact with metal ions or other biomolecules.
相似化合物的比较
Similar Compounds
Naphthalene Derivatives: Compounds like 1-naphthylamine or 2-naphthol.
Thiourea Derivatives: Compounds like phenylthiourea or ethylthiourea.
Trichloroethyl Compounds: Compounds like trichloroacetic acid or trichloroethanol.
Uniqueness
The uniqueness of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-ACETAMIDE lies in its combination of functional groups, which can impart unique chemical and biological properties
属性
分子式 |
C22H20Cl3N3OS |
|---|---|
分子量 |
480.8 g/mol |
IUPAC 名称 |
2-naphthalen-1-yl-N-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C22H20Cl3N3OS/c1-14-9-11-17(12-10-14)26-21(30)28-20(22(23,24)25)27-19(29)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-12,20H,13H2,1H3,(H,27,29)(H2,26,28,30) |
InChI 键 |
FCGKYYPMEJTENP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(2,4-dichlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006337.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12006338.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12006352.png)








